2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid
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Overview
Description
2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid is a compound that belongs to the class of quinazoline derivatives Quinazolines are nitrogen-containing heterocycles that have been extensively studied due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid typically involves the reaction of quinazoline derivatives with hydrazones. One common method involves the condensation of quinazoline-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with ethyl benzoate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.
Scientific Research Applications
2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound’s unique chemical structure makes it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth or bacterial biofilm formation .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-4-carbaldehyde: A precursor in the synthesis of 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid.
Dihydroquinazoline derivatives: Formed through the reduction of quinazoline compounds.
Quinazoline N-oxides: Formed through the oxidation of quinazoline compounds.
Uniqueness
This compound is unique due to its specific hydrazonoethyl substitution, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H14N4O2 |
---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
2-[(E)-C-methyl-N-(quinazolin-4-ylamino)carbonimidoyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O2/c1-11(12-6-2-3-7-13(12)17(22)23)20-21-16-14-8-4-5-9-15(14)18-10-19-16/h2-10H,1H3,(H,22,23)(H,18,19,21)/b20-11+ |
InChI Key |
FWJXYANJYJXABT-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC=NC2=CC=CC=C21)/C3=CC=CC=C3C(=O)O |
Canonical SMILES |
CC(=NNC1=NC=NC2=CC=CC=C21)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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